Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- is a compound that belongs to the class of semicarbazides. Semicarbazides are known for their wide range of applications in organic synthesis, drug discovery, and agrochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- typically involves the reaction of hydrazine with isocyanates, N-substituted carbamoyl chlorides, or carbamates . One common method includes the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine, followed by the interaction of the carbamate with hydrazine . This approach allows for the production of semicarbazides on a large scale with good yield and purity.
Industrial Production Methods
Industrial production of semicarbazides often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the potential toxicity of some reagents, such as isocyanates and phosgene derivatives .
Chemical Reactions Analysis
Types of Reactions
Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Substitution reactions can replace one functional group with another, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- include other semicarbazides with different substituents, such as:
Uniqueness
The furfurylidene and p-butoxyphenyl groups contribute to its reactivity and versatility in various scientific and industrial contexts .
Properties
CAS No. |
119034-02-5 |
---|---|
Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-3-[(E)-furan-2-ylmethylideneamino]urea |
InChI |
InChI=1S/C16H19N3O3/c1-2-3-10-21-14-8-6-13(7-9-14)18-16(20)19-17-12-15-5-4-11-22-15/h4-9,11-12H,2-3,10H2,1H3,(H2,18,19,20)/b17-12+ |
InChI Key |
WYDCTETWBQARAQ-SFQUDFHCSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.